molecular formula C11H7ClN4O B1460647 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 5334-29-2

1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B1460647
CAS No.: 5334-29-2
M. Wt: 246.65 g/mol
InChI Key: MHFVAIHAHMEWHA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at position 1 and a hydroxyl group at position 3. Key properties include:

  • Molecular formula: C₁₁H₇ClN₄O
  • Molecular weight: 246.66 g/mol
  • Physicochemical characteristics: Exists as a tautomeric mixture of 1H-pyrazolo[3,4-d]pyrimidin-4-ol and 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . Sparingly soluble in water and ethanol, insoluble in chloroform/ether, but soluble in dilute alkali solutions .
  • Applications: Serves as a precursor for kinase inhibitors and other pharmacologically active derivatives .

Properties

IUPAC Name

1-(4-chlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4O/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFVAIHAHMEWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277264
Record name 1-(4-Chlorophenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Molecular Weight

246.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-29-2
Record name NSC1400
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Record name 1-(4-Chlorophenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Biochemical Analysis

Biochemical Properties

1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with cAMP-dependent protein kinase catalytic subunit alpha, where it acts as an inhibitor. This interaction affects the phosphorylation state of various downstream targets, thereby modulating cellular processes. Additionally, this compound has been shown to bind to other proteins involved in cell signaling pathways, further highlighting its significance in biochemical reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by affecting the Akt signaling pathway. Moreover, it alters the expression of genes involved in cell cycle regulation and apoptosis, thereby exerting its anti-cancer effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cAMP-dependent protein kinase catalytic subunit alpha results in the inhibition of this enzyme, which in turn affects the phosphorylation of downstream targets. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, this compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion. Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the bioavailability and efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been observed to localize in the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Additionally, its presence in the cytoplasm allows it to interact with cytoplasmic enzymes and signaling proteins, further influencing cellular processes.

Biological Activity

1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, also known as compound CAS 5334-29-2, is a member of the pyrazolo[3,4-d]pyrimidine class of compounds. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C11H7ClN4O
  • Molecular Weight : 246.65 g/mol
  • CAS Number : 5334-29-2
  • IUPAC Name : this compound

Antimicrobial Activity

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of several derivatives, including this compound. The compound demonstrated effective inhibition against various pathogens:

CompoundPathogenMIC (µg/mL)MBC (µg/mL)
1Staphylococcus aureus0.220.25
2Escherichia coli0.300.35
3Candida albicans0.150.20

The minimum inhibitory concentration (MIC) values indicate that this compound is particularly potent against Staphylococcus aureus and Candida albicans .

Anticancer Activity

The anticancer potential of pyrazolo[3,4-d]pyrimidines has been extensively studied. In vitro assays demonstrated that the compound inhibited tumor cell proliferation across various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.5Induction of apoptosis
A549 (Lung)1.2Cell cycle arrest in G1 phase
HeLa (Cervical)0.8Inhibition of DNA synthesis

The compound's mechanism includes the induction of apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound also exhibits anti-inflammatory effects. In animal models, it demonstrated significant inhibition of paw edema compared to standard anti-inflammatory agents like indomethacin:

TreatmentPaw Edema Inhibition (%)
Compound43.17
Indomethacin47.72

This suggests that the compound may serve as a viable alternative for managing inflammation .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections showed that treatment with a pyrazolo derivative significantly reduced infection rates compared to conventional therapies.
  • Cancer Treatment Study : In a cohort study on breast cancer patients, those treated with pyrazolo[3,4-d]pyrimidine derivatives exhibited improved survival rates and reduced tumor sizes compared to control groups.

Scientific Research Applications

Anticancer Research

Several studies have investigated the efficacy of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol as an anticancer agent. For instance:

  • Study on Cell Lines : In vitro studies demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest .
Study TypeCell LineResult
In vitroMCF-7 (breast cancer)Significant growth inhibition
In vitroA549 (lung cancer)Induction of apoptosis

Neurological Disorders

Research has also explored the neuroprotective effects of this compound. It has been suggested that it may help mitigate neurodegenerative processes by modulating neurotransmitter levels and reducing oxidative stress.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies:

  • In Vivo Models : Animal models of inflammation have shown reduced markers of inflammation upon administration of this compound, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors evaluated the safety and efficacy of a formulation containing this compound. The study reported:

  • Objective Response Rate (ORR) : 30% in treated patients.
  • Common Side Effects : Fatigue, nausea, and skin rash.

Case Study 2: Neuroprotection

In a study focusing on Alzheimer's disease models, the administration of this compound resulted in significant improvements in cognitive function as measured by behavioral tests. The results suggest a protective effect against neurodegeneration .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Modifications and Their Impacts

The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidine derivatives are highly dependent on substituents at positions 1, 3, 4, and 4. Below is a comparative analysis:

Table 1: Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name & Structure Substituents Molecular Weight (g/mol) Key Properties/Activities References
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol 4-Cl-phenyl (C1), -OH (C4) 246.66 Tautomerism; solubility in alkali; precursor for kinase inhibitors [1], [15]
PP2 (3-(4-Cl-phenyl)-1-(t-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 4-Cl-phenyl (C3), t-butyl (C1), -NH₂ (C4) Not reported ATP-competitive SFK inhibitor; used in neuropharmacology (e.g., cocaine addiction studies) [2], [5]
PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Phenyl (C1), -NH₂ (C4) Not reported Negative control in kinase assays; minimal inhibitory activity [8]
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol 4-Br-phenyl (C1), -OH (C4) 291.11 Higher molecular weight; potential altered electronic effects vs. Cl-substituted analog [10]
N-(3-Cl-4-methylphenyl)-1-(4-Cl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Cl-phenyl (C1), -NH-(3-Cl-4-MePh) (C4) 370.24 Enhanced lipophilicity; potential anticancer/kinase inhibition applications [14]
4-Cl-6-(chloromethyl)-1-Me-1H-pyrazolo[3,4-d]pyrimidine -Cl (C4), -CH₂Cl (C6), -Me (C1) Not reported Intermediate for disubstituted derivatives; antimicrobial/antiproliferative activity [9]

Preparation Methods

General Synthetic Route via Cyclization of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitriles

The most widely reported method for synthesizing 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves the cyclization of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile precursors under acidic reflux conditions.

Procedure Summary:

  • Starting Material: 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (0.01 mol)
  • Solvent: Formic acid (20 mL)
  • Conditions: Reflux for 12 hours
  • Work-up: Reaction mixture poured into ice-cold water (50 mL), precipitate collected by filtration and washed with water
  • Yield: 68-89%, typically around 73% for the 4-chlorophenyl derivative

This method promotes cyclization through the action of formic acid, which acts both as a solvent and a catalyst, facilitating the formation of the pyrazolo[3,4-d]pyrimidin-4-ol ring system from the amino-carbonitrile intermediate. The reaction is typically straightforward, reproducible, and provides good yields of the target compound.

Parameter Details
Starting Material 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Solvent Formic acid
Reaction Time 12 hours
Temperature Reflux
Work-up Precipitation in ice water, filtration, washing
Yield 68-89% (approx. 73%)

This method is documented with extensive supplier and CAS registry data, confirming its practical applicability in laboratory and industrial settings.

Alternative Synthetic Approaches and Modifications

While the above method is the primary route, other modifications and synthetic strategies have been explored to diversify the pyrazolo[3,4-d]pyrimidine derivatives, including this compound.

  • Alkylation Reactions: Starting from 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, alkylation with various alkylating agents (e.g., methyl iodide, propargyl bromide, phenacyl bromide) in DMF at room temperature using phase transfer catalysis has been reported for related derivatives. Although this method targets substituted derivatives, it demonstrates the versatility of the pyrazolopyrimidine core in functionalization reactions.

  • Use of Different Solvents and Catalysts: Some research explores alternative acidic media or catalysts to optimize yield or reaction time, but formic acid remains the most effective and commonly used solvent for the cyclization step.

Reaction Mechanism Insights

The cyclization mechanism involves the nucleophilic attack of the amino group on the nitrile carbon, promoted by the acidic environment, leading to ring closure and formation of the pyrimidin-4-ol moiety. The acidic reflux conditions facilitate protonation and activation of the nitrile group, enhancing its electrophilicity and enabling the intramolecular cyclization.

Research Findings and Structural Characterization

  • The synthesized this compound exhibits high purity and crystallinity, confirmed by NMR, X-ray crystallography, and other spectroscopic methods.

  • Crystallographic studies of related pyrazolo[3,4-d]pyrimidine derivatives reveal nearly planar structures with specific intermolecular hydrogen bonding and π-stacking interactions, which may influence biological activity and stability.

Summary Table of Preparation Method

Step No. Description Conditions/Details Yield (%) Notes
1 Mix 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile with formic acid 0.01 mol substrate, 20 mL formic acid Starting material preparation required
2 Reflux mixture 12 hours, reflux temperature Ensures complete cyclization
3 Quench reaction Pour into 50 mL ice-cold water Precipitates product
4 Isolate product Filtration and washing with water 68-89 Typical yield ~73%

Q & A

Q. What are the standard synthetic routes for 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of N-arylsubstituted α-chloroacetamides or 2-chloroacetamides with heterocyclic precursors. For example, reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-substituted α-chloroacetamides under reflux conditions in aprotic solvents (e.g., dichloromethane or xylene) yields derivatives . Key factors affecting yield include temperature control (e.g., reflux vs. room temperature), solvent polarity, and stoichiometric ratios. For instance, yields drop significantly if reaction times are shortened or if acidic byproducts are not neutralized .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical. The 1H^1H NMR spectrum (CDCl3_3) typically shows aromatic proton signals between δ 7.44–8.29 ppm for the 4-chlorophenyl group and pyrazolo-pyrimidine core, with distinct splitting patterns (e.g., doublets at J = 9 Hz) . HPLC purity assays (≥95%) are used to confirm absence of byproducts like unreacted α-chloroacetamides . For structural confirmation, X-ray crystallography has resolved bond angles and torsional strain in related pyrazolo[3,4-d]pyrimidine derivatives .

Q. How should researchers address solubility limitations during in vitro assays?

While solubility data for this compound is not widely reported, dimethyl sulfoxide (DMSO) is commonly used for initial dissolution due to its high polarity. If precipitation occurs, sonication at 40–50°C or co-solvent systems (e.g., DMSO:water gradients) can improve stability. Note that storage at -20°C in anhydrous DMSO prevents hydrolysis of the pyrimidin-4-ol moiety .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound, particularly in kinase inhibition?

Introducing electron-withdrawing groups (e.g., fluorine) at the pyrimidin-4-ol position increases electrophilicity, enhancing binding to ATP pockets in kinases. For example, fluorobenzamide derivatives of pyrazolo[3,4-d]pyrimidines show improved IC50_{50} values (≤10 nM) in tyrosine kinase assays . Computational docking studies (e.g., AutoDock Vina) paired with site-directed mutagenesis can validate binding interactions. However, steric hindrance from bulky substituents (e.g., triphenylmethyl) may reduce solubility and bioavailability .

Q. What strategies resolve contradictions in reported reaction yields for N-alkylated derivatives?

Discrepancies often arise from differences in purification methods. For example, column chromatography (ethyl acetate/hexane, 1:4) yields 77% purity for 1-(4-chlorophenyl)-4-(p-tolyldiazenyl) derivatives, while recrystallization from 2-propanol improves purity to >95% but reduces yield by 15–20% . Kinetic studies using inline IR spectroscopy can identify side reactions (e.g., over-alkylation) that lower yields, enabling real-time optimization .

Q. How should researchers design stability studies to evaluate degradation under physiological conditions?

Use accelerated stability testing in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via LC-MS for 72 hours, focusing on hydrolysis of the pyrimidin-4-ol group to pyrimidin-4-one. Protective strategies include formulating with cyclodextrins or PEGylation to shield reactive sites . Note that photodegradation under UV light (λ = 254 nm) may require amber glassware during storage .

Q. What methodologies validate the compound’s anti-mycobacterial mechanisms observed in preliminary screens?

Transcriptomic profiling (RNA-seq) of Mycobacterium tuberculosis treated with sub-MIC concentrations can identify gene clusters (e.g., inhA, katG) affected. Pair this with metabolomic analysis (GC-MS) to detect disruptions in mycolic acid biosynthesis. For in vivo correlation, use murine models with dosages adjusted for pharmacokinetic parameters (e.g., t1/2_{1/2} = 4–6 hours) derived from plasma protein binding assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Reactant of Route 2
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1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

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